molecular formula C6H10N2OS B2388729 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine CAS No. 1935024-09-1

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine

Cat. No.: B2388729
CAS No.: 1935024-09-1
M. Wt: 158.22
InChI Key: ASFGWZAQOIZAQV-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methoxy group attached to the thiazole ring and an ethanamine side chain. It is a white to pale yellow solid with a characteristic odor typical of thiazole derivatives .

Preparation Methods

The synthesis of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine typically involves organic synthesis techniques. One common method involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazole-2-amine to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the methoxy group into the thiazole ring, resulting in the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The methoxy group and the amine group in the compound can participate in substitution reactions.

Scientific Research Applications

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxy and amine groups also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

1-(3-methoxy-1,2-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-4(7)5-3-6(9-2)8-10-5/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFGWZAQOIZAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NS1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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